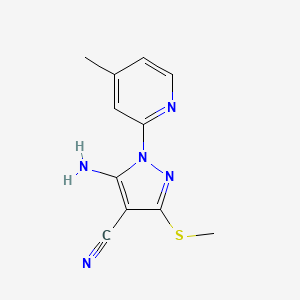

5-amino-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Description

Historical Context of Pyrazole Derivatives

The historical development of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first introduced the term "pyrazole" to describe this distinctive class of heterocyclic compounds. This nomenclature established the foundation for what would become one of the most extensively studied heterocyclic systems in organic chemistry. Following Knorr's initial characterization, German chemist Hans von Pechmann made significant contributions to pyrazole synthesis in 1898, developing a classical method that utilized acetylene and diazomethane to produce pyrazole through innovative synthetic methodology.

The early history of pyrazole derivatives revealed their therapeutic potential when Knorr discovered the antipyretic action of pyrazole derivatives in humans, which stimulated considerable interest in pyrazole chemistry throughout the scientific community. This discovery marked the beginning of extensive research into the medicinal applications of pyrazole-containing compounds. The significance of this early work cannot be overstated, as it established pyrazole as a privileged scaffold in pharmaceutical chemistry that continues to be extensively explored today.

A pivotal moment in pyrazole natural product chemistry occurred in 1954 when Japanese researchers Kosuge and Okeda challenged the prevailing belief that pyrazoles could not be obtained naturally by isolating 3-n-nonylpyrazole from Houttuynia Cordata, a plant belonging to the piperaceae family from tropical Asia. This discovery demonstrated antimicrobial activity and expanded the understanding of pyrazole occurrence in nature. Subsequently, in 1959, the isolation of 1-pyrazolyl-alanine from watermelon seeds represented the first natural pyrazole to be formally documented, further establishing the presence of pyrazole derivatives in biological systems.

Significance of Functionalized Pyrazoles in Chemical Research

Functionalized pyrazoles have emerged as versatile scaffolds in contemporary chemical research due to their unique combination of structural features and biological activities. The pyrazole heterocycle, characterized as an azole with a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, provides exceptional opportunities for chemical modification and functionalization. This structural foundation allows for the incorporation of diverse functional groups that can dramatically alter the compound's properties and potential applications.

The significance of functionalized pyrazoles extends across multiple research domains, with particular emphasis on their applications in drug discovery and development. Recent pharmaceutical innovations have demonstrated the exceptional value of pyrazole-containing compounds, with notable examples including celecoxib, marketed as Celebrex for its cyclooxygenase-2 inhibitory activity, and the anabolic steroid stanozolol, both of which contain the pyrazole ring as a core structural element. These successful pharmaceutical applications have encouraged continued exploration of pyrazole derivatives for therapeutic purposes.

In the agrochemical industry, pyrazole moieties have found extensive applications as fungicides, insecticides, and herbicides. Compounds such as fenpyroximate, fipronil, tebufenpyrad, and tolfenpyrad demonstrate the versatility of pyrazole scaffolds in agricultural applications. Furthermore, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as a crucial intermediate in the manufacture of six commercial fungicides that function as succinate dehydrogenase inhibitors, highlighting the industrial importance of functionalized pyrazoles.

The United States Food and Drug Administration has recognized pyrazole moieties among the highly utilized ring systems for small molecule drugs, underscoring their privileged status in pharmaceutical chemistry. This recognition reflects the extensive research and development efforts that have demonstrated the therapeutic potential of pyrazole-containing compounds across various disease areas.

Classification and Nomenclature of Pyrazole Scaffolds

The classification of pyrazole scaffolds follows systematic nomenclature principles established by the International Union of Pure and Applied Chemistry. Pyrazole, designated as 1H-pyrazole in its tautomeric form, represents the parent heterocyclic compound with the molecular formula C₃H₄N₂. The systematic naming convention recognizes pyrazole as a five-membered heterocyclic aromatic ring system containing two nitrogen atoms in adjacent positions, specifically at the 1 and 2 positions of the ring structure.

The nomenclature system for pyrazole derivatives incorporates positional numbering that begins with the nitrogen atom bearing the hydrogen substituent as position 1, followed by the adjacent nitrogen as position 2, and continuing sequentially through the carbon atoms at positions 3, 4, and 5. This numbering system provides the foundation for systematic naming of substituted pyrazole derivatives, ensuring consistent identification of substitution patterns and functional group locations.

Pyrazole scaffolds can be classified based on their substitution patterns and the nature of attached functional groups. The basic classification includes unsubstituted pyrazole, N-substituted pyrazoles where substitution occurs at the nitrogen atoms, and C-substituted pyrazoles where functional groups are attached to the carbon atoms of the ring. More complex classifications consider the electronic properties of substituents, distinguishing between electron-donating and electron-withdrawing groups that influence the overall chemical behavior of the molecule.

The International Union of Pure and Applied Chemistry nomenclature guidelines recognize pyrazole as a fundamental heterocyclic parent hydride, placing it among the established ring systems that serve as building blocks for more complex molecular structures. This classification acknowledges the importance of pyrazole as a core scaffold in heterocyclic chemistry and provides the systematic framework necessary for precise chemical communication and documentation.

Overview of the Target Compound: 5-amino-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

The target compound this compound represents a highly functionalized pyrazole derivative with significant structural complexity and potential research applications. This compound, bearing the Chemical Abstracts Service registry number 1285256-32-7, demonstrates advanced synthetic chemistry through the incorporation of multiple functional groups on the pyrazole core structure. The molecular formula C₁₁H₁₁N₅S indicates the presence of eleven carbon atoms, eleven hydrogen atoms, five nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 245.31 grams per mole.

The structural architecture of this compound features several distinct functional domains that contribute to its unique chemical properties. The pyrazole core serves as the central scaffold, with an amino group positioned at the 5-position providing basic functionality and potential for hydrogen bonding interactions. The 4-methylpyridin-2-yl substituent at the 1-position introduces an additional heterocyclic component, creating a biheterocyclic system that expands the electronic and steric properties of the molecule.

The methylsulfanyl group located at the 3-position represents a sulfur-containing functional group that can influence the compound's lipophilicity and electronic distribution. This organosulfur functionality provides opportunities for further chemical modification and may contribute to specific binding interactions in biological systems. The carbonitrile group at the 4-position introduces a triple-bonded carbon-nitrogen functionality that serves as both an electron-withdrawing group and a potential site for further synthetic elaboration.

The systematic name 5-amino-1-(4-methylpyridin-2-yl)-3-methylsulfanylpyrazole-4-carbonitrile accurately describes the substitution pattern and functional group arrangement according to established nomenclature conventions. This naming system clearly identifies the position and nature of each substituent, enabling precise chemical communication and facilitating synthetic planning for related derivatives.

Table 1: Molecular Characteristics of this compound

Table 2: Functional Group Analysis of the Target Compound

| Position | Functional Group | Chemical Formula | Electronic Effect |

|---|---|---|---|

| 1-Position | 4-methylpyridin-2-yl | C₆H₆N | Electron-donating/withdrawing (context-dependent) |

| 3-Position | Methylsulfanyl | SCH₃ | Electron-donating |

| 4-Position | Carbonitrile | CN | Electron-withdrawing |

| 5-Position | Amino | NH₂ | Electron-donating |

The compound's structural complexity positions it as a versatile small molecule scaffold suitable for various research applications. Its designation as a "versatile small molecule scaffold" in commercial chemical databases reflects its potential utility in medicinal chemistry, materials science, and other specialized research areas where functionalized heterocycles play crucial roles. The minimum purity specification of 95% for commercially available samples indicates the compound's stability and the feasibility of its large-scale synthesis for research purposes.

Properties

IUPAC Name |

5-amino-1-(4-methylpyridin-2-yl)-3-methylsulfanylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5S/c1-7-3-4-14-9(5-7)16-10(13)8(6-12)11(15-16)17-2/h3-5H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRQWTUFFGANOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C(=C(C(=N2)SC)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a pyrazole core substituted with an amino group, a methylsulfanyl group, and a 4-methylpyridine moiety. The general formula can be represented as follows:

The synthesis of this compound typically involves the reaction of appropriate aryl and pyrazole derivatives under mild conditions, yielding a variety of derivatives with potential applications in pharmacology .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer activities. For example, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values ranging from 73 to 84 µM against different tumor types . The compound's mechanism may involve the inhibition of specific kinases involved in cancer progression.

Anti-inflammatory Effects

In vivo studies have demonstrated that pyrazole compounds can modulate inflammatory responses. For instance, they have been shown to reduce microglial activation and astrocyte proliferation in models of neuroinflammation. Such findings suggest that this compound may possess therapeutic potential for treating neurodegenerative diseases characterized by inflammation .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural components. Modifications at various positions on the pyrazole ring can significantly enhance or diminish their pharmacological effects. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methylsulfanyl group | Increases anticancer activity |

| 4-Methylpyridine moiety | Enhances selectivity for target enzymes |

| Amino group | Essential for biological activity |

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of 5-amino-pyrazoles exhibited significant growth inhibition in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with mean growth inhibition percentages of 54.25% and 38.44%, respectively .

- Neuroprotection : In models of oxidative stress, related compounds showed protective effects against glutamate-induced toxicity in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Scientific Research Applications

The compound features a pyrazole ring with a methylsulfanyl group and a pyridine moiety, which contributes to its biological activity. The presence of amino and carbonitrile functional groups enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

5-Amino-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been studied for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may act as an inhibitor or modulator in various biological pathways.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation through apoptosis induction. The specific mechanism of action for this compound is still under investigation, but preliminary data suggest it may interact with cellular signaling pathways involved in cancer progression .

Agricultural Chemistry

This compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with plant metabolic pathways could provide a means to develop new crop protection agents.

Case Study: Herbicidal Activity

A recent study evaluated the herbicidal effects of various pyrazole derivatives on weed species. The findings indicated that certain compounds significantly reduced weed growth, suggesting that this compound could be effective in controlling unwanted vegetation .

Biochemical Research

The compound is also being explored for its role in biochemical assays and as a probe in biological systems due to its unique chemical structure.

Application: Enzyme Inhibition Studies

Preliminary studies have shown that this compound can serve as an enzyme inhibitor, which is crucial for understanding metabolic processes and developing therapeutic agents targeting specific enzymes involved in diseases such as diabetes and hypertension .

Summary of Research Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Agricultural Chemistry | Herbicidal Activity | Effective against specific weed species |

| Biochemical Research | Enzyme Inhibition Studies | Inhibits target enzymes relevant to metabolic diseases |

Comparison with Similar Compounds

Pyrazole-4-carbonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison:

Structural Variations and Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or cyano (CN) groups lower melting points due to reduced intermolecular forces (e.g., 4e: 179–180°C vs. 4a: 228–229°C) .

- Spectral Signatures: The CN stretch in IR appears near 2200–2300 cm⁻¹, while NO₂ groups show peaks ~1335 cm⁻¹ .

Key Observations :

- Antimicrobial Activity : Pyridine/pyrazole hybrids (e.g., Compound 170) show moderate activity, likely due to planar aromatic systems enhancing membrane penetration .

- Pesticidal Activity : Halogenated analogs (e.g., fipronil derivatives) exhibit efficacy via GABA receptor disruption, highlighting the role of electronegative substituents .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-amino-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile typically proceeds via a multi-component or stepwise approach involving:

- Formation of the pyrazole ring system.

- Introduction of the amino and cyano groups at the 5 and 4 positions, respectively.

- Substitution at the 1-position with a 4-methylpyridin-2-yl moiety.

- Incorporation of the methylsulfanyl substituent at the 3-position.

The key synthetic challenge is the selective functionalization at these positions while maintaining the integrity of the pyrazole ring.

One-Pot Multi-Component Synthesis Using Catalysts

A green and efficient method reported for related 5-amino-1H-pyrazole-4-carbonitrile derivatives involves a one-pot, three-component reaction combining hydrazine derivatives, aldehydes, and malononitrile in the presence of novel catalysts such as LDH@PTRMS@DCMBA@CuI (a nano copper immobilized layered double hydroxide catalyst) in aqueous ethanol at mild temperatures (~55 °C).

- The catalyst promotes efficient cyclization and formation of the pyrazole ring.

- Reaction times are short (15–27 minutes).

- Yields are high (85–93%).

- The catalyst is reusable over multiple cycles without significant loss of activity.

- Environmentally benign solvents (ethanol/water) and mild conditions.

This method can be adapted for the synthesis of substituted pyrazoles by choosing appropriate aldehyde and hydrazine derivatives, potentially including 4-methylpyridin-2-yl hydrazine or equivalents to introduce the pyridinyl substituent.

Stepwise Synthesis Involving Hydrazine and Pyridine Aldehyde Derivatives

A common approach to introduce the 4-methylpyridin-2-yl substituent at the N1 position involves:

- Condensation of 4-methylpyridine-2-carboxaldehyde with methylhydrazine or substituted hydrazines to form hydrazone intermediates.

- Subsequent reaction with malononitrile to form the pyrazole ring bearing the cyano group at the 4-position.

- Introduction of the methylsulfanyl group at the 3-position can be achieved by reaction with methylthiolating agents or via substitution reactions on a suitable pyrazole precursor.

This approach allows precise control over substitution patterns but may require purification steps after each stage.

Sulfur Substitution at the 3-Position

The methylsulfanyl group at the 3-position is typically introduced via nucleophilic substitution or thiolation reactions on a halogenated pyrazole intermediate or by using methylthiolating reagents such as methylthiol or methylsulfanyl salts under mild conditions.

Example Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of hydrazone | 4-methylpyridine-2-carboxaldehyde + methylhydrazine, ethanol, reflux | 80-90 | Formation of hydrazone intermediate |

| Cyclization | Hydrazone + malononitrile, LDH@PTRMS@DCMBA@CuI catalyst, EtOH/H2O (1:1), 55 °C, 20 min | 85-93 | One-pot pyrazole ring formation |

| Methylsulfanyl substitution | Pyrazole intermediate + methylthiolating agent, mild base, room temp | 75-85 | Introduction of methylsulfanyl group |

Note: Specific data for the exact compound this compound is limited; however, these conditions are adapted from closely related pyrazole derivatives.

Spectroscopic and Analytical Confirmation

The synthesized compounds are typically characterized by:

- FT-IR Spectroscopy: Identification of characteristic amino (NH2) and nitrile (CN) stretching bands (~3400 cm⁻¹ and ~2200 cm⁻¹ respectively).

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the methylsulfanyl group, pyridinyl ring, and pyrazole core.

- Melting Point Determination: Purity and identity confirmation.

- Mass Spectrometry: Molecular weight and fragmentation pattern verification.

These analytical methods ensure the successful synthesis and purity of the target compound.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| One-pot multi-component reaction | Phenyl hydrazine derivatives, aldehydes, malononitrile | LDH@PTRMS@DCMBA@CuI, EtOH/H2O, 55 °C | High yield, eco-friendly, short time, reusable catalyst | Requires catalyst preparation |

| Stepwise hydrazone formation + cyclization | 4-methylpyridine-2-carboxaldehyde, methylhydrazine, malononitrile | Reflux in ethanol, base catalysis | Precise substitution control | Multi-step, purification needed |

| Methylsulfanyl substitution | Pyrazole intermediate, methylthiolating agent | Mild base, room temp | Efficient sulfur introduction | May require halogenated intermediates |

Research Findings and Considerations

- The use of novel nano-catalysts such as LDH@PTRMS@DCMBA@CuI significantly improves the efficiency and sustainability of pyrazole synthesis.

- The one-pot method reduces reaction steps and waste, aligning with green chemistry principles.

- Substituent effects on the pyridinyl ring and sulfur group influence the reactivity and biological activity of the final compound, necessitating careful selection of starting materials.

- Although direct literature on the exact compound is sparse, methodologies for closely related pyrazole-4-carbonitriles provide a robust framework for synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-amino-1-(4-methylpyridin-4-carbonitrile?

- Methodology : The compound is synthesized via multi-step reactions involving functionalization of pyrazole precursors. Key steps include:

- Substitution reactions : Reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid derivatives with acid chlorides or anhydrides to introduce the 4-methylpyridin-2-yl group .

- Cyano group introduction : Nitrile formation via dehydration of amides or direct cyanation using reagents like CuCN .

- Optimization : Yield and purity depend on solvent choice (e.g., methylene chloride), temperature (0–50°C), and catalysts (e.g., trifluoroacetic acid). Purification via flash chromatography (cyclohexane/ethyl acetate gradients) achieves >88% purity .

Q. How is structural confirmation of this compound performed in academic research?

- Analytical workflow :

- ¹H/¹³C NMR : Assigns protons and carbons, e.g., δ = 7.54 ppm (pyrazole-H), 2.38 ppm (methylsulfanyl-CH₃) .

- IR spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2230 cm⁻¹, methylsulfanyl at 735 cm⁻¹) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .

- Elemental analysis : Validates purity (>95% C, H, N, S content) .

Q. What are the key physicochemical properties relevant to its biological activity?

- Lipophilicity : The methylsulfanyl and nitrile groups enhance membrane permeability (logP ~2.5 predicted via computational models) .

- Solubility : Limited aqueous solubility (requires DMSO or ethanol for in vitro assays) .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; stable in dry, inert atmospheres .

Advanced Research Questions

Q. How do substituents (e.g., 4-methylpyridin-2-yl vs. phenyl) influence its biological activity?

- Structure-activity relationship (SAR) :

- 4-Methylpyridin-2-yl : Enhances binding to kinase targets (e.g., EGFR) due to π-π stacking and hydrogen bonding .

- Methylsulfanyl : Increases metabolic stability compared to thiol (-SH) analogs .

- Nitrile group : Acts as a hydrogen bond acceptor, critical for inhibitory potency .

- Comparative studies : Analogues with 4-fluorophenyl or 3-chlorophenyl groups show reduced activity, highlighting the pyridine ring’s importance .

Q. What computational methods are used to predict its molecular interactions?

- Quantum chemical calculations : DFT studies (e.g., B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces, revealing nucleophilic regions at the nitrile and amino groups .

- Molecular docking : Docked into COX-2 or TNF-α active sites (PDB: 1CX2) to identify key residues (e.g., Arg120, Tyr355) for binding .

- ADMET prediction : Software like SwissADME forecasts moderate blood-brain barrier permeability and CYP3A4 metabolism .

Q. How can contradictory data on synthesis yields be resolved?

- Case study : A 70% yield reported in anhydrous THF vs. 88% in methylene chloride .

- Resolution strategies :

- Solvent polarity : Polar aprotic solvents improve intermediate stability.

- Catalyst screening : Trifluoroacetic acid accelerates cyanation vs. slower CuCN routes .

- Reaction monitoring : TLC or HPLC tracks byproduct formation (e.g., desulfurized derivatives) .

Q. What experimental designs are recommended for evaluating its anti-inflammatory potential?

- In vitro assays :

- COX-2 inhibition : ELISA-based measurement of PGE₂ reduction in LPS-stimulated macrophages (IC₅₀ calculation) .

- NF-κB pathway : Luciferase reporter assays in HEK293 cells transfected with NF-κB response elements .

- In vivo models :

- Carrageenan-induced paw edema : Dose-response (10–50 mg/kg) in rats, with indomethacin as a positive control .

- Ulcerogenicity : Stomach histopathology scoring after 7-day oral administration .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

- Scale-up protocols :

- Continuous flow chemistry : Reduces side reactions (e.g., dimerization) by controlling residence time .

- Catalyst recycling : Immobilized Cu catalysts in fixed-bed reactors improve cost efficiency .

- Byproduct mitigation : Celite-assisted dry loading during chromatography minimizes losses .

Q. What strategies validate target engagement in cellular assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.